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Beta-Amyloid (36-44)

Cat. No.: B1578726
M. Wt: 814.0
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (36-44) peptide is a defined fragment of the full-length Amyloid-Beta peptide, a primary component of amyloid plaques found in the brains of individuals with Alzheimer's disease . This specific sequence is part of the C-terminal hydrophobic region of Aβ, which is critical for the aggregation and fibrillization process . Research into Alzheimer's pathogenesis is heavily focused on the self-assembly of Aβ into soluble, neurotoxic oligomers and insoluble fibrils, which are central to the amyloid cascade hypothesis of the disease . This peptide is provided for research applications aimed at elucidating the mechanisms of Aβ aggregation and toxicity. Studies utilizing specific Aβ fragments like (36-44) are valuable for investigating structure-activity relationships, mapping interaction sites with other proteins and receptors, and screening for potential inhibitors of amyloid formation . The aggregation of Aβ is a complex process believed to initiate a cascade of pathogenic events, including tau pathology, neuroinflammation, and synaptic dysfunction, ultimately leading to neurodegeneration . Researchers can use this well-characterized fragment to explore specific aspects of this pathway in controlled in vitro settings. Key Research Areas: • Mechanisms of Amyloid Aggregation & Kinetics • Structure-Function Studies of Aβ Peptides • High-Throughput Screening of Anti-Aggregation Compounds • Interactions with Neuronal Receptors and Chaperone Proteins This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is essential to follow safe laboratory handling procedures for all chemical reagents.

Properties

Molecular Weight

814.0

sequence

VGGVVIATV

Origin of Product

United States

Biological Generation and Processing of Beta Amyloid Peptide Fragments

Amyloid Precursor Protein (APP) Proteolytic Pathways

Beta-amyloid (Aβ) peptides are derived from the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a type-I transmembrane protein with a large extracellular domain and a shorter intracellular tail. biolegend.comjneurosci.org The processing of APP occurs via two primary, mutually exclusive pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. nih.govmdpi.com The balance between these two routes dictates the levels of Aβ peptides generated. researchgate.net

Non-amyloidogenic Pathway : In this pathway, APP is first cleaved by α-secretase within the Aβ domain. nih.govresearchgate.net This cleavage event prevents the formation of the full Aβ peptide and produces a soluble N-terminal fragment called sAPPα and a membrane-bound C-terminal fragment (CTF) known as C83. researchgate.netresearchgate.net The C83 fragment can then be cleaved by γ-secretase, releasing a short p3 peptide. biolegend.com

Amyloidogenic Pathway : This pathway is responsible for the generation of Aβ peptides. It begins with the cleavage of APP by β-secretase (also known as BACE1) at the N-terminus of the Aβ sequence. nih.govelifesciences.orgcell-stress.com This action releases a soluble ectodomain, sAPPβ, and leaves a 99-amino acid membrane-anchored C-terminal fragment called C99. researchgate.netcell-stress.com The C99 fragment is the direct precursor to Aβ peptides. imrpress.com

The generation of beta-amyloid peptides is a two-step enzymatic process involving β-secretase and γ-secretase. jneurosci.orgnih.gov

Beta-Secretase (BACE1): This transmembrane aspartyl protease initiates the amyloidogenic cascade. jneurosci.orgebi.ac.uk BACE1 cleaves APP at the position corresponding to the N-terminus of the Aβ peptide, creating the C99 fragment. cell-stress.com This cleavage is a prerequisite for Aβ production. jneurosci.org

Gamma-Secretase: This is a complex multi-protein enzyme responsible for the final cut that liberates Aβ peptides from the C99 fragment. elifesciences.orgnih.gov The complex is composed of at least four core components: Presenilin (which forms the catalytic core), Nicastrin, APH-1, and PEN-2. frontiersin.org Unlike other secretases, γ-secretase performs its cleavage within the transmembrane domain of its substrate. elifesciences.orgcell-stress.com This intramembrane cleavage is not a single, precise event but rather a processive and somewhat imprecise series of cuts. researchgate.netnih.gov

The action of γ-secretase on the C99 fragment is the source of the considerable heterogeneity observed in the C-terminus of Aβ peptides. jneurosci.orgnih.gov This process does not produce a single peptide but rather a spectrum of Aβ species ranging in length from 36 to 43 amino acids. biolegend.comwikipedia.orgbmbreports.org

The cleavage process by γ-secretase is sequential. frontiersin.org It typically begins with an initial "ε-cleavage" near the intracellular end of the transmembrane domain, which releases the APP intracellular domain (AICD). researchgate.netpnas.org Following this, a series of subsequent cleavages occur, typically in three or four amino acid increments, trimming the remaining transmembrane fragment. elifesciences.orgbiorxiv.org This processive trimming generates the various Aβ isoforms. researchgate.netbiorxiv.org

Two main production lines have been identified:

Aβ49 → Aβ46 → Aβ43 → Aβ40 biorxiv.org

Aβ48 → Aβ45 → Aβ42 → Aβ38 biorxiv.org

The most abundant species produced are Aβ40 (approximately 80-90%) and the more aggregation-prone Aβ42 (approximately 5-10%). nih.gov The generation of shorter fragments, such as the Aβ(36-44) peptide, is a direct consequence of this C-terminal heterogeneity. biolegend.comnih.gov Targeted proteomic analyses have confirmed the presence of numerous C-terminally truncated Aβ species in biological samples, which are often more soluble than their full-length counterparts. nih.gov The specific cleavage events that would result in Aβ36-44 are less common than those producing Aβ40 or Aβ42, but are mechanistically plausible within the known function of γ-secretase.

Enzymatic Cleavage by Beta-Secretase and Gamma-Secretase

Intracellular Trafficking and Release Mechanisms of Beta-Amyloid Peptides

The generation of Aβ is not only dependent on the secretase enzymes but is also critically regulated by the subcellular localization and trafficking of both APP and the secretases. portlandpress.combiorxiv.org The co-localization of these transmembrane proteins in the same membrane-bound compartment is necessary for APP cleavage to occur. portlandpress.com

The endocytic pathway is a primary site for amyloidogenic processing of APP. pnas.orgpnas.org After synthesis in the endoplasmic reticulum and transport through the Golgi apparatus, APP is delivered to the plasma membrane. portlandpress.complos.org From the cell surface, APP can be internalized via endocytosis into early endosomes. pnas.orgnih.govembopress.org

These early endosomes provide the acidic environment favorable for the activity of β-secretase (BACE1), which is also localized to these compartments. pnas.orgnih.gov Therefore, the initial cleavage of APP to form the C99 fragment occurs predominantly in early endosomes. researchgate.netpnas.org

From early endosomes, C99 traffics to late endosomes, also known as multivesicular bodies (MVBs). pnas.orgnih.gov MVBs are complex organelles containing intraluminal vesicles (ILVs) that are formed by the inward budding of the endosomal membrane. nih.govucl.ac.uk APP and its fragments can be sorted onto these ILVs. ucl.ac.uk Aβ peptides are generated and accumulate within MVBs, making them a key site for Aβ production. pnas.orgnih.govucl.ac.ukfrontiersin.org

Once generated within the endosomal system, Aβ peptides can be released into the extracellular space. One significant mechanism for this release involves exosomes. pnas.orgnih.gov MVBs can follow one of two fates: they can either fuse with lysosomes for degradation of their contents, or they can fuse with the plasma membrane. pnas.orgnih.gov

When an MVB fuses with the cell surface, its intraluminal vesicles (ILVs) are released into the extracellular environment, at which point they are termed exosomes. pnas.orgnih.govfrontiersin.org Research has demonstrated that a fraction of Aβ peptides is secreted from cells in association with these exosomes. pnas.orgnih.govnih.gov This provides a pathway for intracellularly generated Aβ to be externalized. pnas.org Proteins associated with exosomes, such as Alix and flotillin, have been found to be enriched in the amyloid plaques of Alzheimer's disease patients, suggesting that exosome-associated Aβ may play a role in plaque formation. pnas.orgnih.govresearchgate.net

Cellular and Molecular Pathomechanisms Associated with Beta Amyloid Peptide Fragments

Neurotoxic Effects of Beta-Amyloid Oligomers

Soluble oligomeric forms of Aβ are increasingly recognized as the most toxic species, more so than the insoluble fibrils that form plaques. pnas.orgmdpi.com These oligomers initiate a cascade of events that lead to neuronal damage and cognitive decline. nih.govfrontiersin.org

Synaptic loss and dysfunction are strongly correlated with the severity of cognitive deficits in Alzheimer's disease. mdpi.comnih.gov Soluble Aβ oligomers are a key factor in this process, leading to the progressive dismantling of synapses and neural circuits. nih.gov

The accumulation of Aβ oligomers at the synapse impairs synaptic function through several mechanisms. nih.gov They have been shown to bind to and trigger the internalization of crucial neurotransmitter receptors, such as N-methyl-D-aspartate receptors (NMDARs) and AMPA receptors (AMPARs). nih.govnih.govpnas.org This reduction in surface receptor numbers weakens glutamatergic synaptic transmission and plasticity, a cellular process vital for learning and memory. nih.govpnas.org Specifically, Aβ oligomers can induce an NMDAR-dependent signaling pathway that results in synaptic depression. pnas.org Furthermore, evidence suggests that Aβ-driven synaptic deficits are critically dependent on the presence of AMPA receptors containing the GluA3 subunit. pnas.org The accumulation of Aβ can also disrupt the balance of excitatory and inhibitory neurotransmission, potentially leading to aberrant neuronal network activity. frontiersin.orgnih.gov

Mechanism Effect on Synapse/Neurotransmission Key Molecular Players
Receptor InternalizationReduction in synaptic strength and plasticity. nih.govpnas.orgNMDAR, AMPAR (specifically GluA3-containing)
Signaling Pathway ActivationInduction of long-term depression (LTD). pnas.orgNMDAR
Neurotransmitter Recycling DisruptionImpaired glutamate (B1630785) recycling. mdpi.comGlutamate Transporters
Network InstabilityAberrant patterns of neuronal circuit activity. nih.govGABAergic and Glutamatergic Systems

Mitochondrial dysfunction is an early and prominent feature in the pathology linked to beta-amyloid. nih.govmdpi.comnih.gov Aβ peptides can accumulate in mitochondria, directly interacting with mitochondrial proteins and disrupting their function. nih.govportlandpress.com

Aβ oligomers interfere with the electron transport chain (ETC), the primary site of cellular energy production. nih.gov This disruption leads to decreased ATP synthesis and a state of bioenergetic failure. nih.govfrontiersin.org Aβ has been shown to interact with specific mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), which exacerbates reactive oxygen species (ROS) production, and cyclophilin D, which can facilitate the opening of the mitochondrial permeability transition pore (mPTP). mdpi.comaginganddisease.orgbiomedrb.com The opening of the mPTP can lead to the collapse of the mitochondrial membrane potential, swelling, and release of pro-apoptotic factors. aginganddisease.org This cascade of mitochondrial insults contributes significantly to the neuronal damage observed in Alzheimer's disease. nih.gov

Mitochondrial Target Consequence of Aβ Interaction Resulting Bioenergetic Perturbation
Electron Transport Chain (ETC)Inhibition of complex activity (e.g., cytochrome oxidase). nih.govportlandpress.comDecreased ATP production, energy failure. nih.gov
Aβ-binding alcohol dehydrogenase (ABAD)Increased ROS leakage. mdpi.comEnhanced oxidative stress. mdpi.com
Cyclophilin DFacilitation of mPTP opening. aginganddisease.orgbiomedrb.comDisruption of mitochondrial membrane potential, cell death. aginganddisease.org
Protein Import MachineryBlockage of nuclear-encoded mitochondrial protein transport. nih.govImpaired mitochondrial assembly and function.

A significant body of evidence links beta-amyloid to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. oatext.comnih.gov Aβ aggregates, particularly when complexed with redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺), can catalyze the production of ROS, such as the highly reactive hydroxyl radical. nih.govacs.org

This Aβ-mediated generation of ROS leads to widespread damage of essential biomolecules. oatext.comacs.org Lipids in neuronal membranes undergo peroxidation, proteins are oxidatively modified, and nucleic acids can be damaged, all of which compromise cellular integrity and function. nih.govoatext.comacs.org The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. spandidos-publications.com Oxidative stress is considered an early event in the disease cascade, potentially preceding and exacerbating Aβ accumulation itself, creating a vicious cycle of neurotoxicity. nih.govmdpi.com

Source of Oxidative Stress Generated Species Cellular Target/Damage
Aβ-metal complexes (e.g., Aβ-Cu)Hydroxyl radical (•OH), Hydrogen peroxide (H₂O₂) nih.govspandidos-publications.comLipid peroxidation, protein oxidation, DNA damage. oatext.comacs.org
Mitochondrial DysfunctionSuperoxide anion (O₂•⁻) mdpi.comDamage to mitochondrial components, further ETC impairment. mdpi.com
Activated Microglia (via NADPH oxidase)Superoxide anion (O₂•⁻) mdpi.commdpi.comExtracellular and intracellular oxidative damage. mdpi.com

Aβ oligomers can directly interact with and disrupt the integrity of cellular membranes. frontiersin.org One proposed mechanism for Aβ toxicity is the formation of pore-like structures or ion channels within the lipid bilayer. pnas.orgnih.gov These amyloid pores can lead to unregulated ion flow across the membrane, disrupting the critical ion homeostasis necessary for normal neuronal function. pnas.orgplos.org

The primary ion implicated in this process is calcium (Ca²⁺). mdpi.com Aβ-induced pores can cause an excessive influx of Ca²⁺ into the neuron. pnas.orgnih.gov This disruption of calcium homeostasis is a common denominator in many neurodegenerative pathways, triggering downstream neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and excitotoxicity. mdpi.comnih.gov The interaction of Aβ with membrane lipids, such as gangliosides and cholesterol, appears to be a critical step in the formation of these membrane-permeabilizing structures. frontiersin.orgnih.gov

Mechanism of Perturbation Effect on Membrane Impact on Ion Homeostasis
Amyloid Pore/Channel FormationIncreased ion permeability/conductance. nih.govplos.orgUnregulated influx of ions, particularly Ca²⁺. pnas.orgmdpi.com
Lipid Clustering/ExtractionMembrane fragmentation and loss of integrity. frontiersin.orgGeneral leakage of ions and cellular contents.
Interaction with GangliosidesInitiation of Aβ aggregation at the membrane surface. frontiersin.orgFacilitation of pore formation. frontiersin.org

Induction of Oxidative Stress and Generation of Reactive Oxygen Species

Beta-Amyloid-Mediated Neuroinflammatory Responses

Neuroinflammation is a key pathological feature of Alzheimer's disease, and beta-amyloid is a potent trigger of inflammatory responses in the brain. mdpi.comfrontiersin.org This response is primarily mediated by the brain's resident immune cells, microglia and astrocytes. frontiersin.org

Microglia, the immune sentinels of the central nervous system, are activated in response to the accumulation of Aβ. mdpi.comijbs.com In the context of disease, chronic microglial activation by Aβ shifts these cells towards a pro-inflammatory phenotype. mdpi.commdpi.com

Activated microglia recognize and bind to Aβ deposits via surface receptors such as CD36 and Toll-like receptors (TLRs). mdpi.com This interaction triggers intracellular signaling cascades, including the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.comijbs.com The activation of NF-κB and other pathways like the NLRP3 inflammasome leads to the production and release of a host of pro-inflammatory molecules. mdpi.commdpi.com These include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgijbs.combmbreports.org While acute inflammation can be protective, the sustained release of these pro-inflammatory mediators in a chronic setting contributes to synaptic dysfunction, neuronal damage, and exacerbates the ongoing pathology. mdpi.comfrontiersin.org

Cytokine Cellular Source (Primarily) Reported Effect in Neuroinflammation
Tumor Necrosis Factor-alpha (TNF-α)Microglia, Astrocytes bmbreports.orgCritical mediator of inflammation, can induce neuronal toxicity. frontiersin.orgbmbreports.org
Interleukin-1β (IL-1β)Microglia bmbreports.orgPromotes further inflammatory responses and Aβ formation. frontiersin.org
Interleukin-6 (IL-6)Microglia, Astrocytes frontiersin.orgLevels linked to plaque formation. bmbreports.org

Research Findings on Beta-Amyloid (36-44) and Astrocytic Neurodegeneration Remain Elusive

Astrocytes, the most abundant glial cells in the central nervous system, are crucial for maintaining brain homeostasis. In the context of Alzheimer's disease, they are known to interact with beta-amyloid deposits, leading to a reactive state known as astrogliosis. This reaction can have both neuroprotective and neurotoxic consequences.

General research on beta-amyloid indicates that these peptides can trigger a cascade of detrimental events in astrocytes, including:

Induction of Inflammatory Responses: Beta-amyloid can activate signaling pathways in astrocytes, such as the NF-κB pathway, leading to the production and release of pro-inflammatory cytokines and chemokines. This neuroinflammatory environment contributes to neuronal damage.

Generation of Oxidative Stress: The interaction between beta-amyloid and astrocytes can result in the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Disruption of Calcium Homeostasis: Beta-amyloid peptides have been shown to cause dysregulation of intracellular calcium signaling in astrocytes, which can impair their normal functions and contribute to excitotoxicity.

Impaired Glutamate Uptake: Astrocytes are responsible for clearing excess glutamate from the synaptic cleft. Beta-amyloid can impair the function of astrocytic glutamate transporters, leading to an accumulation of glutamate and subsequent excitotoxicity, a major driver of neuronal death in neurodegenerative diseases.

Despite this broad understanding of beta-amyloid's impact on astrocytes, the specific contribution of the Aβ(36-44) fragment to these pathological processes remains uncharacterized in the available research. Further investigation is required to elucidate the precise role, if any, that this particular peptide fragment plays in mediating astrocytic responses and their involvement in the progression of neurodegeneration.

Advanced Methodological Approaches in Beta Amyloid 36 44 Research

In Vitro Systems for Investigating Beta-Amyloid Fragment Behavior

In vitro systems provide a controlled environment to study the molecular behavior of Aβ(36-44), from its synthesis and structural conformation to its toxic effects on cells.

Defined Peptide Synthesis and Purification for High-Resolution Structural Studies

The generation of pure, well-defined Aβ(36-44) is the foundational step for any meaningful biophysical or toxicological study. The inherent hydrophobicity and aggregation-prone nature of this sequence present significant synthetic and purification challenges. nih.govbiotage.com

Peptide Synthesis: The primary method for producing Aβ(36-44) and other Aβ fragments is Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS). acs.orgacs.orgfrontiersin.org This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. To overcome the challenges of synthesizing these "difficult sequences," which are prone to incomplete reactions and aggregation on the resin, various strategies are employed:

Specialized Resins: Low-loading resins or those based on polyethylene (B3416737) glycol (e.g., ChemMatrix) are used to minimize steric hindrance and inter-chain aggregation. rsc.org

Advanced Reagents: Stronger coupling agents and alternative Fmoc-deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve synthetic efficiency. frontiersin.org

Microwave Assistance: Microwave-assisted SPPS can accelerate coupling and deprotection steps, reducing reaction times and potentially improving purity. rsc.org

Peptide Purification and Characterization: Following synthesis and cleavage from the resin using reagents like trifluoroacetic acid (TFA), the crude peptide must be rigorously purified. frontiersin.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying Aβ peptides. The crude peptide is dissolved in a strong solvent like DMSO, 1% ammonium (B1175870) hydroxide, or hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state before being injected into the HPLC system. biotage.commdpi.com A gradient of solvents (typically water and acetonitrile) is used to separate the desired peptide from impurities and truncated sequences. mdpi.com

Mass Spectrometry: The identity and purity of the final product are confirmed using mass spectrometry techniques such as MALDI-TOF MS or ESI-MS, which verify that the peptide has the correct molecular weight. acs.orgrsc.org

Spectroscopic and Biophysical Characterization of Conformation and Aggregation (e.g., Solid-State NMR, Cryo-Electron Microscopy, X-ray Fiber Diffraction, Dual Polarization Interferometry)

Once purified, Aβ(36-44) is subjected to a variety of biophysical techniques to characterize its structure and aggregation behavior. While many high-resolution studies focus on the full-length Aβ(1-42) peptide, the methodologies are directly applicable and crucial for understanding the behavior of its C-terminal fragments, which are known to be critical for aggregation. pnas.orgnih.gov

Solid-State NMR (ssNMR): This powerful technique provides atomic-level information about the structure of amyloid fibrils. For Aβ peptides, ssNMR can identify which residues form the stable β-sheet core of the fibril. nih.govacs.org Studies on full-length Aβ have shown that C-terminal residues are integral to the cross-β-sheet architecture. pnas.orgbiorxiv.org Applying ssNMR to Aβ(36-44) can reveal its intrinsic propensity to form ordered aggregates and its specific conformation within a larger fibril structure.

X-ray Fiber Diffraction: This method is used to confirm the characteristic "cross-β" pattern of amyloid fibrils. pnas.org The diffraction pattern reveals a repeating structure with reflections indicating β-strands running perpendicular to the fibril axis, which is a defining feature of amyloid.

Dual Polarization Interferometry (DPI): DPI is a surface-based technique that can monitor the kinetics of peptide aggregation in real-time. By immobilizing a seed of Aβ or the fragment itself onto a sensor surface, DPI can measure the rate and extent of fibril elongation by detecting changes in the mass, thickness, and density of the molecular layer as more peptides are added.

Table 1: Biophysical Techniques for Aβ(36-44) Characterization

Technique Application for Aβ C-Terminal Fragments Key Findings from Related Aβ Studies
Solid-State NMR Determines atomic-level structure, identifies residues in β-sheets, and characterizes polymorphism. Reveals that C-terminal residues (30-42) form the rigid core of Aβ fibrils with a parallel, in-register β-sheet structure. acs.orgpnas.org
Cryo-Electron Microscopy Visualizes 3D fibril morphology and the packing of peptide subunits. Shows that C-termini of Aβ peptides interact to form a hydrophobic core, driving the assembly of dimers that stack to form protofilaments. pnas.orgfrontiersin.orgportlandpress.com
X-ray Fiber Diffraction Confirms the presence of the hallmark cross-β sheet architecture in aggregated samples. Provides definitive evidence of the amyloid structure common to both full-length and fragment aggregates. pnas.org
Circular Dichroism (CD) Monitors secondary structure changes, such as the transition from random coil to β-sheet during aggregation. Shows that C-terminal fragments longer than 8 residues readily form β-sheet-rich structures. nih.govresearchgate.net

| Thioflavin T (ThT) Assay | A fluorescence-based assay used to quantify the formation of amyloid fibrils over time. | Reveals that the C-terminal dipeptide I41-A42 dramatically increases the propensity for aggregation. nih.govnih.gov |

Cellular and Subcellular Assays for Functional and Toxicological Assessments

To understand the pathological relevance of Aβ(36-44), its effects are studied in cultured cells, typically of neuronal origin. These assays measure the fragment's ability to induce cell death, oxidative stress, and other forms of cellular dysfunction.

Commonly used cell lines include human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells, as they can be differentiated to exhibit neuron-like characteristics and are sensitive to Aβ-induced toxicity. acs.orgplos.org

Cell Viability Assays (MTT/LDH): The MTT assay is widely used to measure cell metabolic activity, which is an indicator of cell viability. A reduction in MTT signal after exposure to Aβ(36-44) indicates cytotoxicity. acs.orgmdpi.com The lactate (B86563) dehydrogenase (LDH) assay measures membrane integrity, as LDH is released from cells when they are damaged. nih.gov

Apoptosis Assays: To determine if cell death occurs via apoptosis (programmed cell death), researchers use methods like Annexin V/Propidium Iodide staining and measure the activity of key executioner enzymes like Caspase-3. nih.govphcog.com

Oxidative Stress Measurement: Aβ peptides are known to induce the production of reactive oxygen species (ROS). Cellular assays using fluorescent probes like DCFDA can quantify ROS levels, providing a measure of induced oxidative stress. portlandpress.com

Immunocytochemistry: This microscopy-based technique uses antibodies to visualize the localization of the Aβ fragment within or on the surface of cells, and to observe its effects on subcellular structures like the cytoskeleton or organelles. portlandpress.com

Table 2: Common Cellular Assays for Aβ Fragment Toxicity

Assay Type Cell Line Parameter Measured Typical Finding with Toxic Aβ Fragments
MTT Assay SH-SY5Y, PC-12 Metabolic activity (cell viability) Time- and concentration-dependent decrease in cell viability. plos.orgmdpi.comconicet.gov.ar
LDH Release Assay SH-SY5Y Cell membrane damage Increased release of LDH into the culture medium. nih.gov
Caspase-3 Activity SH-SY5Y Apoptosis execution Increased enzymatic activity, indicating activation of apoptosis. nih.gov
ROS Detection SH-SY5Y Oxidative stress Increased fluorescence from ROS-sensitive dyes. portlandpress.com

| Immunocytochemistry | Primary Neurons, SH-SY5Y | Protein localization, morphology | Shows peptide uptake and resulting changes in neuronal structure. portlandpress.com |

Preclinical Animal Models for Studying Beta-Amyloid Accumulation and Pathology

While in vitro studies are crucial, animal models are necessary to investigate the effects of Aβ(36-44) in a complex, living biological system.

Transgenic Rodent Models Expressing Human Amyloidogenic Proteins

Transgenic mouse models are a cornerstone of AD research. These animals are genetically engineered to express human genes associated with familial AD, most commonly the amyloid precursor protein (APP) and presenilin 1 (PS1). nih.govum.es

Common Models: Widely used models include the APP/PS1 and 5xFAD mice, which express mutant forms of human APP and PS1. um.es These mutations lead to the overproduction of human Aβ, particularly the highly amyloidogenic Aβ42, resulting in age-dependent plaque formation, gliosis, and cognitive deficits that mimic aspects of human AD. nih.govresearchgate.net

Relevance to Aβ(36-44): Although these models are designed to study the effects of full-length Aβ peptides, they are invaluable for studying the entire APP processing pathway. The γ-secretase complex, which contains PS1, cleaves the C-terminal fragment of APP (CTF-β) to produce Aβ peptides of various lengths (from 36 to 43 amino acids). phcog.com By using these models, researchers can analyze the pool of Aβ fragments generated in vivo and investigate how different mutations or therapeutic interventions alter the production profile of specific C-terminal species, including those in the 36-44 range. nih.gov

Table 3: Transgenic Models in Aβ Fragment Research

Model Name Transgenes Expressed Key Pathological Feature Relevance to Aβ(36-44) Research
APP/PS1 Human APP with mutations (e.g., Swedish) & human PS1 with mutations. um.es Age-dependent Aβ plaque deposition and cognitive deficits. Allows study of how PS1 mutations affect γ-secretase cleavage of CTF-β, influencing the generation of various C-terminal Aβ fragments. nih.gov
5xFAD Human APP (3 mutations) & human PS1 (2 mutations). Rapid and aggressive Aβ42 accumulation and plaque formation. Provides a robust system to analyze the full spectrum of Aβ peptides produced in vivo, including shorter, C-terminal species.

| Tg2576 | Human APP695 with the Swedish mutation. um.es | Aβ deposition and plaque formation starting at ~9-12 months. | A foundational model for studying the consequences of APP overexpression and the resulting Aβ fragments. |

Targeted Intracerebroventricular Infusion Models for Fragment-Specific Effects

To isolate the specific contribution of Aβ(36-44) to AD pathology, independent of its generation from APP, researchers use direct infusion models.

This approach involves the stereotactic injection of a synthetically produced and purified Aβ fragment directly into the cerebral ventricles (intracerebroventricularly, or ICV) of a healthy, non-transgenic animal, typically a rat or mouse. nih.govjneurosci.orgmdpi.com This method allows for the direct assessment of the fragment's neurotoxic and pathological effects in the brain.

Studies using ICV injection of related fragments like Aβ25-35 have demonstrated that these short peptides are sufficient to induce a range of AD-like pathologies, including:

Cognitive Impairment: Deficits in learning and memory, often assessed using tasks like the Morris water maze. plos.orgnih.gov

Neuroinflammation: Activation of microglia and astrocytes, the resident immune cells of the brain. nih.govfrontiersin.org

Neuronal Damage: Synaptic dysfunction and neuronal cell loss in brain regions critical for memory, such as the hippocampus. nih.govjneurosci.org

Oxidative Stress: Increased markers of oxidative damage in brain tissue. conicet.gov.ar

By injecting Aβ(36-44), researchers can specifically determine its capacity to trigger these pathological cascades, providing direct evidence for its role as a potentially toxic species in the brain. jneurosci.orgmdpi.com

Advanced Imaging Techniques for In Vivo Beta-Amyloid Aggregate Visualization

The in vivo visualization of beta-amyloid (Aβ) aggregates in the brain is a cornerstone of Alzheimer's disease (AD) research and is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. explorationpub.comsnmjournals.org While direct imaging of the specific beta-amyloid (36-44) fragment is not yet a routine application, the advanced techniques developed for broader Aβ plaque detection provide the foundation for future, more specific imaging modalities. These methods primarily include Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and various optical imaging techniques, each with distinct advantages and limitations. sciopen.comresearchgate.net

Positron Emission Tomography (PET) has revolutionized the study of AD by enabling the direct visualization of Aβ plaques in the living human brain. frontiersin.orgnih.gov This technique involves the intravenous injection of a radiotracer that binds specifically to Aβ fibrils. bir.org.ukcms.gov The subsequent decay of the radioisotope is detected by a PET scanner, generating a three-dimensional image of amyloid distribution in the brain. bir.org.ukcms.gov

Several PET tracers for Aβ imaging have received regulatory approval and are used in clinical and research settings. snmjournals.orgfrontiersin.org These tracers, derivatives of molecules like benzothiazole (B30560) and benzoxazole, are designed to cross the blood-brain barrier and bind with high affinity to the β-sheet structures characteristic of amyloid fibrils. frontiersin.orgfrontiersin.org While PET offers high sensitivity and specificity for detecting amyloid plaques, its spatial resolution is relatively low, preventing the visualization of individual plaques. mdpi.com

Magnetic Resonance Imaging (MRI) is another powerful, non-invasive technique that offers high spatial resolution for visualizing brain structures. mdpi.com While standard MRI can reveal downstream effects of AD pathology, such as brain atrophy, advanced techniques are being developed to directly visualize Aβ plaques. amegroups.orgfrontiersin.org One approach involves using amyloid-binding contrast agents that enhance the MR signal in the vicinity of plaques. mdpi.com Another strategy leverages the paramagnetic properties of iron that can accumulate in and around amyloid plaques, which can be detected using susceptibility-weighted imaging (SWI). amegroups.orgfrontiersin.org High-field MRI systems have demonstrated the ability to visualize individual plaques in transgenic animal models, both in vivo and ex vivo. amegroups.org

Optical Imaging Techniques , particularly multiphoton microscopy (MPM), have provided unparalleled insights into the dynamics of Aβ aggregation in living animal models. mdpi.comnih.gov MPM is a high-resolution, minimally invasive technique that allows for repeated imaging of the same Aβ deposits and surrounding cellular structures over time. nih.gov This has been instrumental in studying plaque formation, growth, and their impact on local neuronal structures. mdpi.comnih.gov The use of fluorescent probes that specifically bind to amyloid deposits and can cross the blood-brain barrier is essential for in vivo optical imaging. oup.comnih.gov Near-infrared (NIR) fluorescent probes are particularly promising due to their ability to penetrate deeper into tissue with reduced autofluorescence. acs.orgacs.org

Table 1: Comparison of In Vivo Beta-Amyloid Imaging Techniques

Technique Principle Advantages Limitations Key Research Findings
Positron Emission Tomography (PET) Detection of gamma rays from positron-emitting radiotracers bound to Aβ plaques. bir.org.ukcms.gov High sensitivity and specificity for amyloid burden. explorationpub.com Clinically approved tracers available. snmjournals.org Lower spatial resolution (mm range). mdpi.com Use of ionizing radiation. researchgate.net Enables early and differential diagnosis of AD. frontiersin.org Used to monitor the efficacy of anti-amyloid therapies in clinical trials. bir.org.uk
Magnetic Resonance Imaging (MRI) Detection of changes in the magnetic properties of water protons near Aβ plaques, sometimes enhanced by contrast agents. mdpi.comamegroups.org High spatial resolution (µm range in animal models). amegroups.org No ionizing radiation. mdpi.com Widely available clinically. mdpi.com Lower sensitivity than PET without contrast agents. mdpi.com Direct plaque imaging in humans is still largely experimental. amegroups.orgfrontiersin.org Has visualized individual plaques in transgenic mice. amegroups.org Can detect plaque-associated iron deposits. frontiersin.org
Multiphoton Microscopy (MPM) Uses non-linear excitation of fluorescent probes to image deep within scattering tissue. nih.govoptica.org Very high spatial resolution (sub-micrometer). pnas.org Enables longitudinal imaging of the same plaques and cells in living animals. nih.gov Limited penetration depth. mdpi.com Typically requires a cranial window for brain imaging. optica.org Revealed the dynamics of plaque formation and growth. mdpi.com Visualized plaque-associated microgliosis and neuronal changes. mdpi.com
Near-Infrared Fluorescence (NIRF) Imaging Detection of fluorescence from NIR probes that bind to Aβ aggregates. acs.orgresearchgate.net High sensitivity. acs.org Low tissue autofluorescence. acs.org Deeper tissue penetration than visible light fluorescence. acs.org Limited spatial resolution compared to microscopy. optica.org Still primarily in preclinical development. researchgate.net Development of probes that can cross the blood-brain barrier and specifically label Aβ aggregates in vivo. abcam.comresearchgate.net

Table 2: Key Research Findings from Advanced Imaging Studies

Imaging Modality Study Focus Key Finding Reference
PET Clinical Utility Amyloid PET imaging led to a change in diagnosis in approximately 30% of cases and increased diagnostic confidence in about 60% of cases. snmjournals.org
MRI High-Resolution Plaque Imaging Plaques as small as 35µm in diameter have been detected in vivo in transgenic mice using high-field MRI. amegroups.org
Multiphoton Microscopy Plaque Dynamics Plaque growth is more prominent in the early stages of the disease in mouse models, suggesting a window for more effective treatment. mdpi.com
Multiphoton Microscopy Tracer Kinetics The PET ligand Pittsburgh Compound B (PIB) was shown to rapidly enter the brain and specifically label amyloid deposits within minutes in living transgenic mice. pnas.org
Near-Infrared Fluorescence Novel Probe Development A y-shaped BODIPY derivative probe, BAOP-16, demonstrated selective binding to soluble Aβ aggregates in the brains of AD model mice. acs.org

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the aggregation kinetics of Beta-Amyloid (36-44), and how do they differ in methodological rigor?

  • Answer: Beta-Amyloid (36-44) aggregation is typically studied using in vitro models such as Thioflavin T fluorescence assays to monitor fibril formation kinetics . Circular dichroism (CD) spectroscopy is employed to track secondary structural transitions (e.g., random coil to β-sheet) . For cellular toxicity assessments, neuronal cell lines (e.g., SH-SY5Y) exposed to synthetic Beta-Amyloid peptides are analyzed via MTT assays or lactate dehydrogenase (LDH) release. Researchers must validate peptide solubility and aggregation state (monomers vs. oligomers) using size-exclusion chromatography or dynamic light scattering (DLS) to ensure reproducibility .

Q. How do researchers quantify Beta-Amyloid (36-44) interactions with cellular membranes, and what are the limitations of these methods?

  • Answer: Surface plasmon resonance (SPR) and atomic force microscopy (AFM) are used to measure peptide-membrane binding affinity and structural perturbations . Fluorescence anisotropy can assess membrane fluidity changes induced by Beta-Amyloid (36-44). A key limitation is the oversimplification of in vitro lipid bilayers compared to neuronal membranes in vivo. Researchers should cross-validate findings using live-cell imaging or electrophysiology to capture dynamic interactions .

Q. What are the standard protocols for synthesizing and purifying Beta-Amyloid (36-44) to ensure experimental consistency?

  • Answer: Solid-phase peptide synthesis (SPPS) followed by reverse-phase HPLC purification is the gold standard. Peptide identity is confirmed via mass spectrometry, and purity (>95%) is verified using analytical HPLC . To avoid pre-aggregated states, lyophilized peptides should be dissolved in hexafluoroisopropanol (HFIP), sonicated, and centrifuged to isolate monomeric fractions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro oligomer toxicity data and in vivo observations for Beta-Amyloid (36-44)?

  • Answer: Discrepancies often arise from differences in oligomer preparation (e.g., incubation time, buffer conditions) and model systems. To address this, researchers should standardize oligomerization protocols (e.g., SEC-isolated fractions) and employ in vivo models like transgenic mice expressing human APP mutations. Multi-omics approaches (transcriptomics/proteomics) can identify context-dependent toxicity mechanisms .

Q. What advanced computational methods are used to predict Beta-Amyloid (36-44) conformational dynamics, and how do they inform experimental design?

  • Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., CHARMM36) predict peptide folding pathways and aggregation-prone regions . Free-energy landscapes can identify critical residues for mutagenesis studies. These models guide experimental validation via site-directed mutagenesis and cryo-EM structural analysis .

Q. How should researchers address contradictory findings regarding the role of Beta-Amyloid (36-44) in synaptic plasticity?

  • Answer: Contradictions may stem from concentration-dependent effects (neuroprotective at low levels vs. toxic at high concentrations). Dose-response studies using electrophysiological recordings (e.g., LTP/LTD in hippocampal slices) are critical. Researchers should also compare Beta-Amyloid (36-44) with full-length Aβ42 to clarify fragment-specific effects .

Q. What strategies improve the translational relevance of Beta-Amyloid (36-44) studies, given the failure of many anti-amyloid therapies in clinical trials?

  • Answer: Preclinical studies should incorporate human-derived iPSC neurons and cerebrospinal fluid (CSF) samples from Alzheimer’s patients to assess peptide-pathology correlations. Combinatorial approaches targeting both amyloid and tau pathways, informed by systems biology models, may enhance therapeutic predictive value .

Methodological Best Practices

  • Data Validation : Use orthogonal assays (e.g., TEM for fibril morphology + Thioflavin T for kinetics) to confirm aggregation states .
  • Ethical Reproducibility : Adhere to FAIR data principles by sharing raw datasets, peptide preparation protocols, and analysis code in public repositories .
  • Statistical Rigor : Power analysis must precede experiments to determine sample sizes. For animal studies, report randomization and blinding procedures per ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.